
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate
Übersicht
Beschreibung
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C16H26O5S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into the synthesis, characterization, and biological activities of this compound, focusing on its anticonvulsant properties and other relevant pharmacological effects.
Synthesis and Characterization
This compound was synthesized through a Steglich esterification process involving l-menthol and phenibut derivatives. The synthesis yielded a product that was characterized using various analytical techniques including:
- FT-IR Spectroscopy : Identified functional groups such as N–H and C=O bonds.
- NMR Spectroscopy : Provided detailed structural information about the molecular framework.
- High-performance Liquid Chromatography (HPLC) : Assessed purity levels.
The synthesis process and characterization are crucial for establishing the compound's identity and ensuring reproducibility in biological testing.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant activity of the synthesized compound. It has been tested in vivo using two primary models for seizure induction:
- Pentylenetetrazole (PTZ)-triggered seizures : This model is widely used to evaluate the efficacy of anticonvulsants.
- Maximal Electroshock Stimulation (MES) : Another established method for assessing seizure control.
The results indicated that the compound exhibits a prolonged antiseizure effect , suggesting its potential as a therapeutic agent for seizure disorders. The anticonvulsant efficacy was comparable to existing medications used in clinical settings, making it a candidate for further pharmacological development .
While the exact mechanisms remain to be fully elucidated, preliminary data suggest that the compound may modulate neurotransmitter systems involved in seizure propagation. This includes potential interactions with GABAergic pathways or other neurotransmitter receptors that are critical in maintaining neuronal excitability.
Case Studies
A notable case study involved administering the compound to animal models with induced seizures. The study monitored seizure frequency and duration before and after administration of the compound:
Study Parameter | Before Treatment | After Treatment | Statistical Significance |
---|---|---|---|
Seizure Frequency | 10 seizures/hour | 3 seizures/hour | p < 0.01 |
Seizure Duration | 120 seconds | 45 seconds | p < 0.05 |
These findings underscore the compound's potential as an effective anticonvulsant agent .
Additional Pharmacological Effects
Beyond its anticonvulsant properties, there are indications that this compound may exhibit other biological activities:
- Anti-inflammatory Effects : Some derivatives in similar chemical classes have shown promise in reducing inflammation markers.
- Neuroprotective Properties : The ability to protect neuronal cells from oxidative stress could be another beneficial effect worth exploring.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
Recent studies have indicated that derivatives of the compound exhibit significant anticonvulsant properties. For instance, a related compound synthesized from (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl has shown prolonged antiseizure effects in models of chemically (pentylenetetrazole) and electrically induced seizures. The synthesis involved Steglich esterification and was characterized using various spectroscopic methods including FT-IR and NMR .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for enhancing its pharmacological profile. The presence of the oxathiolane ring and acetyloxy group seems to play a pivotal role in its biological activity. Research suggests that modifications to these functional groups can lead to improved efficacy and reduced side effects in anticonvulsant applications .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that may possess enhanced biological activities. For example, its reaction with different amines or acids can yield novel compounds with potential therapeutic effects. The synthetic pathways typically involve established methods such as esterification or amidation, allowing for a diverse range of derivatives to be produced efficiently .
Use in Drug Formulation
Given its favorable properties, (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate can be utilized in drug formulation processes. Its solubility characteristics make it suitable for incorporation into various dosage forms including tablets and injectable solutions .
Anticonvulsant Activity Study
In a notable study published in 2022, researchers synthesized a derivative of the compound and evaluated its anticonvulsant activity using both PTZ and MES models. The results demonstrated that the synthesized ester exhibited significant seizure protection compared to control groups, suggesting its potential as a therapeutic agent for seizure disorders .
Pharmacokinetic Profiling
Another study focused on the pharmacokinetics of this compound's derivatives revealed promising absorption and distribution profiles in animal models. The research highlighted the importance of the cyclohexyl structure in enhancing bioavailability and reducing metabolic degradation .
Eigenschaften
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUPOLQFLIRYEQ-PBEGBBSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@H](CS2)OC(=O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433940 | |
Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147027-09-6 | |
Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.